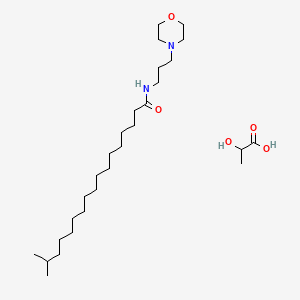
Isostearamidopropyl morpholine lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isostearamidopropyl morpholine lactate is a compound commonly used in the cosmetics and personal care industry. It is the lactic acid salt of isostearamidopropyl morpholine and functions primarily as a conditioning agent. This compound enhances the texture, softness, and manageability of skin and hair, providing moisturizing benefits and improving the overall feel of cosmetic products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isostearamidopropyl morpholine lactate typically involves the reaction of isostearic acid with morpholine and propylene oxide, followed by neutralization with lactic acid. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under specific conditions to maximize yield and purity. The process includes steps such as mixing, heating, and neutralization, followed by purification to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Isostearamidopropyl morpholine lactate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
Isostearamidopropyl morpholine lactate has a wide range of applications in scientific research, including:
Chemistry: Used as a conditioning agent in various formulations to study its effects on texture and manageability.
Biology: Investigated for its moisturizing and conditioning properties on skin and hair.
Medicine: Explored for its potential use in dermatological products due to its mild irritation profile.
Industry: Widely used in the cosmetics and personal care industry for its antistatic and conditioning properties
Wirkmechanismus
The mechanism of action of isostearamidopropyl morpholine lactate involves its interaction with the skin and hair surface. It forms a thin film that enhances texture and softness while providing moisturizing benefits. The molecular targets include the outer layers of the skin and hair, where it helps to improve manageability and reduce static buildup .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetethyl morpholinium ethosulfate: Another conditioning agent used in cosmetics with similar properties.
Stearamidopropyl dimethylamine: A conditioning agent with comparable moisturizing and antistatic properties.
Behentrimonium chloride: A widely used conditioning agent in hair care products
Uniqueness
Isostearamidopropyl morpholine lactate is unique due to its specific combination of isostearic acid, morpholine, and lactic acid, which provides a balanced profile of conditioning, moisturizing, and antistatic properties. Its mild irritation profile makes it suitable for use in a variety of cosmetic formulations .
Eigenschaften
CAS-Nummer |
72300-24-4 |
|---|---|
Molekularformel |
C28H56N2O5 |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6) |
InChI-Schlüssel |
VLYOPPUVUMQIFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


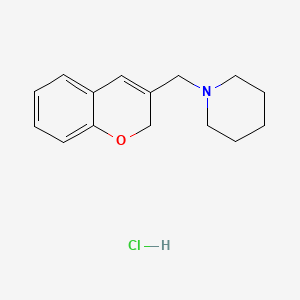
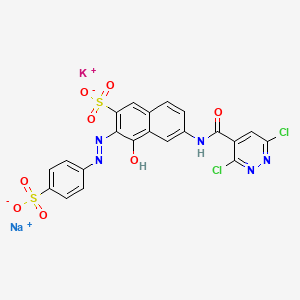
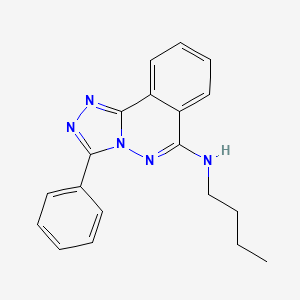
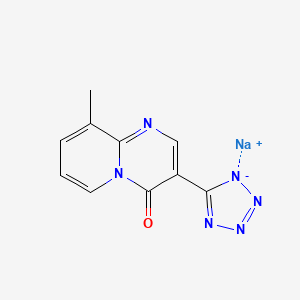
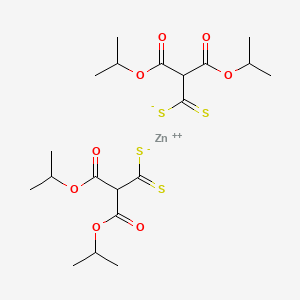
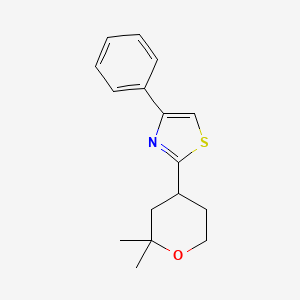
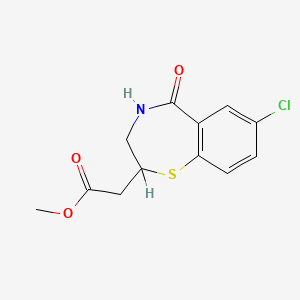
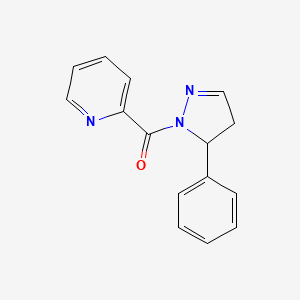
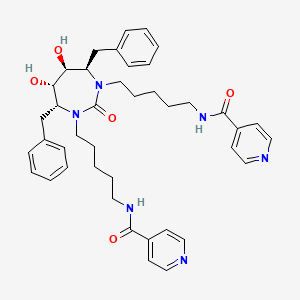
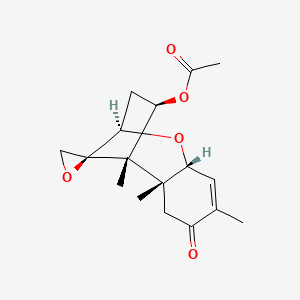
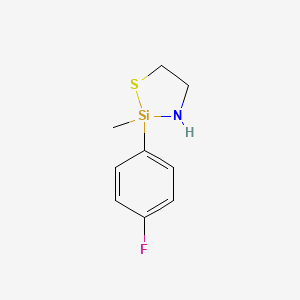

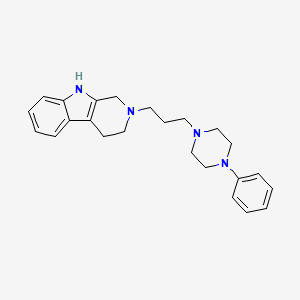
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
